molecular formula C13H15NO4 B053250 4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid CAS No. 121715-56-8

4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid

Cat. No.: B053250
CAS No.: 121715-56-8
M. Wt: 249.26 g/mol
InChI Key: GAGNHCLRQLUYCQ-UHFFFAOYSA-N
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Description

4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid is an organic compound with the molecular formula C13H15NO4. It is a derivative of benzo[b]furan, a bicyclic aromatic compound, and contains an amino group, a methoxy group, and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid typically involves multiple steps. One common method includes the radical bromination of a precursor compound followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of a base, followed by desilylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research has explored its potential therapeutic applications, such as its role in modulating neurotransmitter activity.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-benzo(b)furan-2-yl butanoic acid: Similar structure but lacks the methoxy group.

    5-Methoxybenzo(b)furan-2-yl derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

121715-56-8

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

4-amino-3-(5-methoxy-1-benzofuran-2-yl)butanoic acid

InChI

InChI=1S/C13H15NO4/c1-17-10-2-3-11-8(4-10)5-12(18-11)9(7-14)6-13(15)16/h2-5,9H,6-7,14H2,1H3,(H,15,16)

InChI Key

GAGNHCLRQLUYCQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=C2)C(CC(=O)O)CN

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C(CC(=O)O)CN

Synonyms

4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid
4-MBFG

Origin of Product

United States

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